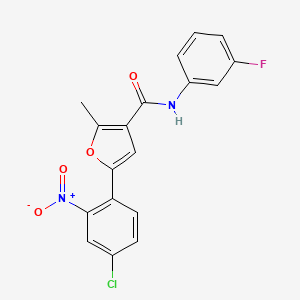

5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide

Description

The compound 5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide features a furan-3-carboxamide core substituted with a 2-methyl group, a 4-chloro-2-nitrophenyl moiety at the 5-position, and an N-linked 3-fluorophenyl group.

Properties

IUPAC Name |

5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN2O4/c1-10-15(18(23)21-13-4-2-3-12(20)8-13)9-17(26-10)14-6-5-11(19)7-16(14)22(24)25/h2-9H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJTYBYLJNUTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chloro-Nitrophenyl Group: The chloro-nitrophenyl group can be introduced via a nitration reaction followed by chlorination.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Structure Variations

- Target Compound : 2-Methylfuran-3-carboxamide with 5-(4-chloro-2-nitrophenyl) and N-(3-fluorophenyl) groups.

- Analog 1: 5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide () Key Difference: The N-substituent is 4-methoxyphenyl instead of 3-fluorophenyl. Impact: Methoxy (electron-donating) vs.

- Analog 2 : 5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide ()

- Key Differences:

- 4-Chlorophenyl at the 5-position (lacks nitro group).

- N-substituent is a 2-methoxybenzyl group.

- Analog 3: 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide () Key Differences:

- Phenoxymethyl substituent instead of nitrophenyl.

- 2-Furamide (positional isomer of carboxamide). Impact: Diethylamino group introduces basicity, improving solubility in acidic environments .

Functional Group Analysis

Physicochemical Properties

- Molecular Weight and Polarity :

- Analog 3’s diethylamino group (pKa ~8–10) confers pH-dependent solubility, unlike the target’s neutral fluoroaryl group .

Biological Activity

5-(4-chloro-2-nitrophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H15ClFN3O3. Its structural components include a furan ring, a carboxamide group, and halogenated phenyl rings, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes.

Target Interactions:

- Enzymatic Inhibition: The compound may inhibit specific enzymes related to cancer cell proliferation and inflammation.

- Receptor Modulation: It could act on receptors involved in neurotransmission and inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity

- Mechanism: Induces apoptosis in cancer cells by activating intrinsic pathways.

- Case Study: In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, with IC50 values indicating significant cytotoxicity.

-

Anti-inflammatory Effects

- Mechanism: Suppresses pro-inflammatory cytokines and modulates signaling pathways such as NF-kB.

- Case Study: Animal models demonstrated reduced inflammation markers when treated with the compound.

-

Antimicrobial Properties

- Mechanism: Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.

- Case Study: MIC values were determined, showing effectiveness comparable to standard antibiotics.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

- Inflammation Model : In an experimental model of arthritis, administration of the compound resulted in notable reductions in paw swelling and histological signs of inflammation, supporting its anti-inflammatory potential.

- Antimicrobial Testing : The compound was tested against a panel of bacterial strains, demonstrating superior activity compared to standard antibiotics like ampicillin, particularly against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.